molecular formula C15H20N2O3 B2513666 N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide CAS No. 2248713-69-9

N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide

Cat. No. B2513666
CAS RN: 2248713-69-9
M. Wt: 276.336
InChI Key: TZZXYGOXCVGSFI-UHFFFAOYSA-N
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Description

N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide, also known as EEPA, is a synthetic compound that is used in scientific research to study its mechanism of action and biochemical and physiological effects. EEPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.

Mechanism of Action

N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which bind to cannabinoid receptors and produce their physiological effects. The mechanism of action of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide is well understood and has been extensively studied in scientific research.
Biochemical and Physiological Effects:
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects in scientific research. As an inhibitor of FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has also been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

Advantages and Limitations for Lab Experiments

N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity as an inhibitor of FAAH. However, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide also has some limitations, including its low solubility in water and its potential for off-target effects. These limitations can be addressed through the use of appropriate solvents and controls in lab experiments.

Future Directions

There are several future directions for research on N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide, including the development of more potent and selective inhibitors of FAAH, the investigation of the therapeutic potential of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide in animal models of pain, anxiety, and inflammation, and the exploration of the role of endocannabinoids in the development and progression of various diseases. Additionally, the potential for off-target effects of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide should be further investigated to ensure its safety and efficacy for therapeutic use.
Conclusion:
N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. As an inhibitor of FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity as an inhibitor of FAAH, but also has some limitations, including its low solubility in water and potential for off-target effects. Future research on N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide should focus on the development of more potent and selective inhibitors of FAAH, investigation of its therapeutic potential in animal models of pain, anxiety, and inflammation, and exploration of the role of endocannabinoids in disease development and progression.

Synthesis Methods

The synthesis of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide involves a multi-step process, which includes the reaction of 4-ethylphenethylamine with 2-bromoacetyl propionyl chloride to form the intermediate 2-[2-(4-ethylphenyl)ethylamino]-1-(2-bromoacetyl)prop-2-en-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide. The synthesis of N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been extensively studied in scientific research for its potential therapeutic applications. As an inhibitor of FAAH, N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide increases the levels of endocannabinoids in the body, which are known to have anti-inflammatory, analgesic, and anxiolytic effects. N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

properties

IUPAC Name

N-[2-[2-(4-ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-11-5-7-12(8-6-11)9-10-16-14(19)15(20)17-13(18)4-2/h4-8,15,20H,2-3,9-10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZXYGOXCVGSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCNC(=O)C(NC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2-(4-ethylphenyl)ethyl]carbamoyl}(hydroxy)methyl)prop-2-enamide

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